4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol
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Overview
Description
4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is a complex organic compound characterized by the presence of a difluoromethyl group, a methylsulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethyl and methylsulfanyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoromethyl Group: This step often involves difluoromethylation reactions using reagents such as Selectfluor.
Attachment of Methylsulfanyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted analogs.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Scientific Research Applications
4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazole
- 4-difluoromethyl quinazolinones
Uniqueness
4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is unique due to the combination of its difluoromethyl, methylsulfanyl, and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14F2N4O2S |
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Molecular Weight |
328.34 g/mol |
IUPAC Name |
4-[(E)-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]iminomethyl]-2-ethoxyphenol |
InChI |
InChI=1S/C13H14F2N4O2S/c1-3-21-10-6-8(4-5-9(10)20)7-16-19-12(11(14)15)17-18-13(19)22-2/h4-7,11,20H,3H2,1-2H3/b16-7+ |
InChI Key |
ZQALJPIIDFAROZ-FRKPEAEDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NN=C2SC)C(F)F)O |
Origin of Product |
United States |
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